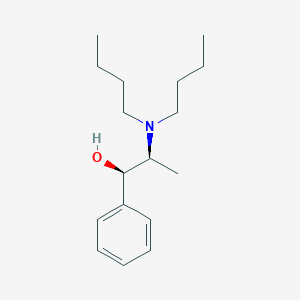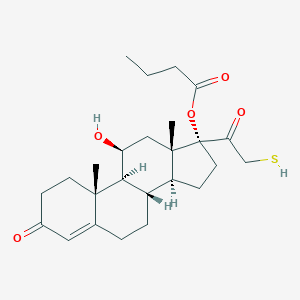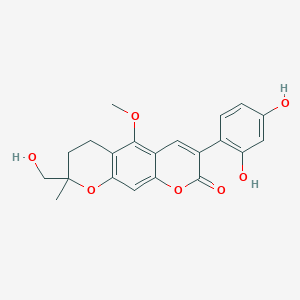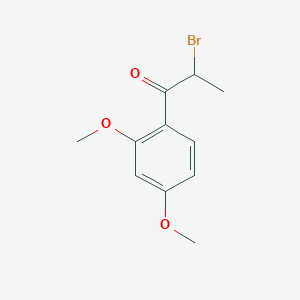
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO3. It is a brominated derivative of 1-(2,4-dimethoxyphenyl)propan-1-one and is used in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for preparing 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves the bromination of 1-(2,4-dimethoxyphenyl)propan-1-one. This reaction typically occurs under acidic conditions, where bromine is added to the starting material to introduce the bromine atom at the alpha position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs in polar solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic conditions.
Major Products
Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized derivatives.
科学研究应用
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting biochemical pathways.
相似化合物的比较
Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one: Similar structure but with different substitution pattern on the aromatic ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Another brominated derivative with a single methoxy group on the aromatic ring.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Contains methyl groups instead of methoxy groups on the aromatic ring.
Uniqueness
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of two methoxy groups on the aromatic ring can affect the compound’s electronic properties and its interactions with other molecules.
属性
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRRUQLUXLYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

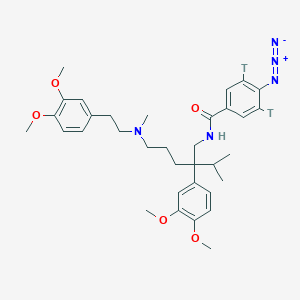
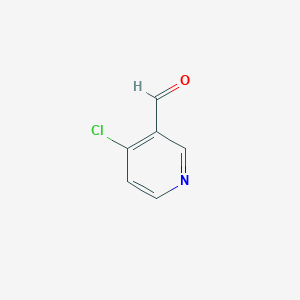
![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)
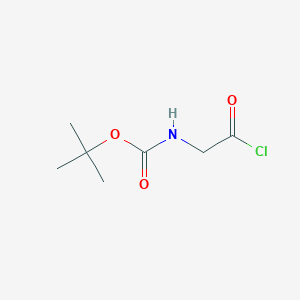
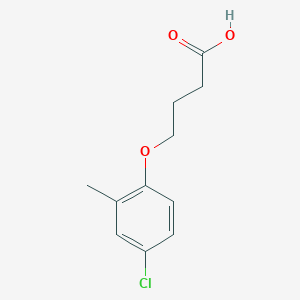
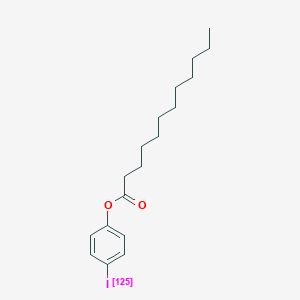
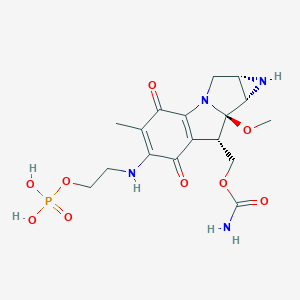
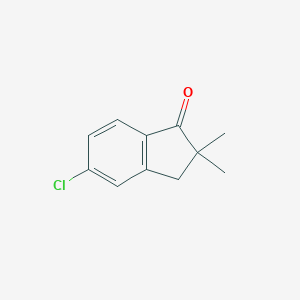

![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
